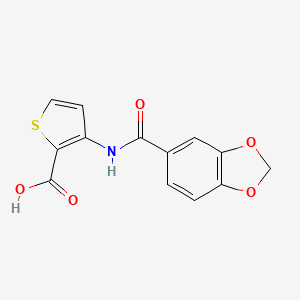

3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid

Description

3-(2H-1,3-Benzodioxole-5-amido)thiophene-2-carboxylic acid (CAS: 926192-73-6) is a thiophene-2-carboxylic acid derivative featuring a benzodioxole moiety linked via an amide group at the 3-position of the thiophene ring.

Properties

IUPAC Name |

3-(1,3-benzodioxole-5-carbonylamino)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5S/c15-12(14-8-3-4-20-11(8)13(16)17)7-1-2-9-10(5-7)19-6-18-9/h1-5H,6H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMRZQRPAGGWIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(SC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Amidation with 1,3-Benzodioxole: The final step involves the amidation reaction between the thiophene-2-carboxylic acid and 1,3-benzodioxole-5-amine under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Electrophiles such as halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃H)

Major Products

Oxidation: Thiophene sulfoxides and sulfones

Reduction: Thiophene-2-carbinol

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives

Scientific Research Applications

3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid depends on its specific application:

Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Material Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport, enhancing device performance.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Lipophilicity Comparisons

Thiophene-2-carboxylic acid derivatives are studied extensively for their bioactivity, with substituents critically influencing lipophilicity and pharmacological effects. Below is a comparison of key analogs:

Table 1: Lipophilicity and Antiproliferative Activity of Selected Thiophene Derivatives

Key Observations :

- The benzodioxole group in the target compound is moderately lipophilic, likely between T3 (clogP=2.15) and T5 (clogP=3.04) due to its oxygen-rich bicyclic structure .

- Antiproliferative Activity : Thiophene derivatives with higher clogP (e.g., T5, Compound 19b) show stronger antiproliferative effects, suggesting lipophilicity correlates with improved activity. The benzodioxole group may similarly enhance activity by promoting target binding or cellular uptake .

Substituent Effects on Pharmacological Activity

- Electron-Rich vs. In contrast, halogenated phenyl groups (T5, Compound 16) enhance reactivity via electron-withdrawing effects . The benzodioxole group’s fused oxygen atoms may mimic bioisosteres of catechol or other pharmacophores, improving target affinity .

- Heterocyclic Additions: Derivatives with fused heterocycles (e.g., triazolopyrimidine in Compound 19b) exhibit superior anticancer activity due to multi-target inhibition.

Antibacterial Activity Considerations

While the target compound’s antibacterial properties are unreported, analogs in highlight substituent-dependent effects:

- Sulfonamide and triazole moieties (e.g., Compound 4b) show broad-spectrum activity against Gram-positive and Gram-negative bacteria. The benzodioxole group, with its oxygen atoms, may disrupt bacterial membrane integrity or inhibit enzymes like dihydrofolate reductase .

Biological Activity

3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis methods, and various biological activities, including antimicrobial and anticancer effects.

Chemical Structure and Properties

The compound has the molecular formula and features a thiophene ring substituted with both a carboxylic acid group and an amide group derived from 1,3-benzodioxole. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : This can be achieved through reactions such as the Gewald reaction.

- Introduction of the Carboxylic Acid Group : This is generally done via oxidation reactions.

- Amidation : The final step involves reacting thiophene-2-carboxylic acid with 1,3-benzodioxole-5-amine using coupling agents like EDCI and DMAP.

Antimicrobial Properties

Research indicates that derivatives of 1,3-benzodioxole exhibit significant antimicrobial activity. The presence of the benzodioxole moiety in this compound may enhance its effectiveness against various pathogens, including bacteria and fungi .

Anticancer Activity

Studies have shown that compounds containing the benzodioxole structure can inhibit tumor growth by inducing apoptosis and inhibiting specific enzymes involved in cancer progression. For instance, the compound has been evaluated for its efficacy against leukemia and other tumors, demonstrating promising results in preclinical models .

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes or receptors. This interaction can modulate their activity, leading to therapeutic effects such as:

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells.

- Enzyme Inhibition : It can inhibit enzymes that are crucial for tumor growth.

Study on Antitumor Effects

A study focusing on the anticancer effects of 1,3-benzodioxole derivatives found that these compounds could significantly reduce tumor cell viability in vitro. Specifically, they demonstrated enhanced anti-proliferative properties by targeting the thioredoxin system and inducing oxidative stress .

Evaluation of Antimicrobial Activity

In another research effort, derivatives similar to this compound were tested against various bacterial strains. Results indicated effective inhibition at low concentrations, suggesting potential for development into therapeutic agents for infectious diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiophene-2-carboxylic acid | Lacks benzodioxole amide group | Different chemical properties |

| 1,3-Benzodioxole-5-carboxylic acid | Lacks thiophene ring | Distinct reactivity |

| 3-(2H-1,3-benzodioxole-5-amido)thiophene | Unique combination enhancing biological activity | Potentially superior anticancer properties |

Q & A

Q. What are the standard synthetic routes for 3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid?

The compound can be synthesized via amide coupling between 2H-1,3-benzodioxole-5-amine and thiophene-2-carboxylic acid derivatives. A common approach involves activating the carboxylic acid group (e.g., using thionyl chloride or EDCI/HOBt) to form an acyl chloride or active ester, followed by reaction with the benzodioxole amine under reflux in aprotic solvents like DMF or THF. Purification typically employs recrystallization from dioxane or ethanol .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization from ethanol/dioxane mixtures yields suitable crystals. Refinement using SHELXL (part of the SHELX suite) enables precise determination of bond lengths, angles, and intermolecular interactions. Complementary characterization includes / NMR to verify functional groups and FT-IR for amide (C=O, N-H) and carboxylic acid (O-H) stretching .

Q. What are the key stability considerations during storage and handling?

The thiophene ring is susceptible to oxidation, particularly under exposure to strong oxidizing agents (e.g., peroxides). Storage in inert atmospheres (argon or nitrogen) at 4°C is recommended. Degradation can be monitored via HPLC with UV detection (λ = 254 nm) or NMR to track disappearance of characteristic peaks .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking against target proteins (e.g., beta-lactamases or dihydroorotate dehydrogenase) using AutoDock Vina or Schrödinger Suite can estimate binding affinities. For example, thiophene-carboxylic acid derivatives with sulfamoyl groups show high binding energies (e.g., −10.18 kcal/mol for similar compounds) due to interactions with catalytic residues. MD simulations (AMBER/CHARMM) further assess stability of ligand-protein complexes .

Q. What strategies optimize regioselectivity in functionalizing the thiophene ring?

Electrophilic substitution favors the 5-position of thiophene due to electron-donating effects of the amide group. Iodolactonization of alkynyl-substituted analogs (e.g., 3-alkynylthiophene-2-carboxylic acids) achieves regioselective cyclization via 6-endo-dig pathways, yielding fused heterocycles. Solvent polarity (acetic acid vs. DCM) and temperature (reflux vs. RT) critically influence yields .

Q. How do structural modifications impact antibacterial or anticancer activity?

Substituents on the benzodioxole or thiophene rings alter steric and electronic profiles. For example:

| Substituent Position | Biological Activity (IC, μM) | Key Findings |

|---|---|---|

| 4-Chlorophenyl (thiophene) | 1.2 (Anticancer) | Enhanced π-stacking with DNA |

| Sulfamoyl (benzodioxole) | 0.8 (Beta-lactamase inhibition) | Hydrogen bonding with Ser130 |

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies often arise from assay conditions (e.g., bacterial strain variability) or purity issues. Orthogonal validation methods are critical:

- Microbroth dilution (CLSI guidelines) for MIC values.

- Cytotoxicity assays (MTT) with standardized cell lines (e.g., HeLa, MCF-7).

- HPLC-MS to confirm compound integrity pre- and post-assay .

Q. What advanced techniques characterize intermolecular interactions in crystallography?

Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., H-bonding vs. van der Waals). For this compound, expect dominant O-H···O (carboxylic acid dimer) and N-H···O (amide) interactions. Thermal ellipsoid plots (ORTEP) from SHELXL highlight dynamic disorder in the benzodioxole ring .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.